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molecular formula C8H6N2O B1590373 Imidazo[1,5-A]pyridine-3-carbaldehyde CAS No. 56671-66-0

Imidazo[1,5-A]pyridine-3-carbaldehyde

Cat. No. B1590373
M. Wt: 146.15 g/mol
InChI Key: UFDFAMUXKRGTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834043B2

Procedure details

To imidazo[1,5-a]pyridine (2.337 g, 19.78 mmol) in tetrahydrofuran (40 mL) was added n-butyl lithium (2.5 M in hexane, 15.76 mL, 39.4 mmol) at −40° C. The mixture was stirred at −40° C. for 3.5 hours, followed by the addition of dimethylformamide (3.1 mL, 40 mmol). The reaction mixture was stirred at 25° C. overnight and quenched with water. The mixture was then partitioned between dichloromethane (80 mL) and water (15 mL). The organic phase layer was dried with anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by chromatography eluting with 0-50% ethyl acetate/dichloromethane to give the title compound (1.78 g, 62% yield).
Quantity
2.337 g
Type
reactant
Reaction Step One
Quantity
15.76 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]1[N:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.C([Li])CCC.CN(C)[CH:17]=[O:18]>O1CCCC1>[CH:1]1[N:2]=[C:3]([CH:17]=[O:18])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
2.337 g
Type
reactant
Smiles
C=1N=CN2C1C=CC=C2
Name
Quantity
15.76 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −40° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 25° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between dichloromethane (80 mL) and water (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase layer was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography
WASH
Type
WASH
Details
eluting with 0-50% ethyl acetate/dichloromethane

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C=1N=C(N2C1C=CC=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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